molecular formula C19H21N5O4 B2855920 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(3-methoxyphenoxy)acetamide CAS No. 1005305-74-7

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(3-methoxyphenoxy)acetamide

Numéro de catalogue B2855920
Numéro CAS: 1005305-74-7
Poids moléculaire: 383.408
Clé InChI: RKTUPCYKQDVVQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(3-methoxyphenoxy)acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. It is a small molecule drug that acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of neuropathic pain.

Mécanisme D'action

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(3-methoxyphenoxy)acetamide acts as a selective antagonist of the AT2R, which is a G protein-coupled receptor that is expressed in the nervous system. The AT2R has been shown to play a role in pain processing, and its activation has been associated with analgesic effects. This compound blocks the AT2R, which leads to a reduction in pain behavior in animal models of neuropathic pain. The exact mechanism by which this compound exerts its analgesic effects is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in human clinical trials, with no significant adverse effects reported. It has been shown to be well-tolerated and has not been associated with any significant changes in vital signs or laboratory parameters. This compound has been shown to have a half-life of approximately 7 hours, which allows for once-daily dosing.

Avantages Et Limitations Des Expériences En Laboratoire

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(3-methoxyphenoxy)acetamide has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it suitable for further development and evaluation. This compound has also been shown to be effective in reducing pain behavior in animal models of neuropathic pain, which makes it a promising candidate for further study. However, there are also limitations to the use of this compound in laboratory experiments. It is a relatively new drug candidate, and its mechanism of action is not fully understood. Further studies are needed to fully elucidate its effects and potential uses.

Orientations Futures

There are several future directions for the development and evaluation of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(3-methoxyphenoxy)acetamide. One potential use for this compound is in the treatment of other types of chronic pain, such as cancer pain or inflammatory pain. It may also be useful in combination with other pain medications to enhance their analgesic effects. Further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its use. Additionally, studies are needed to evaluate the long-term safety and efficacy of this compound in human clinical trials.

Méthodes De Synthèse

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(3-methoxyphenoxy)acetamide involves a multi-step process that starts with the reaction of 4-ethoxybenzylamine with sodium azide to form the tetrazole intermediate. This intermediate is then reacted with 3-methoxyphenol and chloroacetyl chloride to form the desired product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further development and evaluation.

Applications De Recherche Scientifique

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(3-methoxyphenoxy)acetamide has been extensively studied for its potential use in the treatment of chronic pain. Preclinical studies have shown that this compound is effective in reducing pain behavior in animal models of neuropathic pain. It has also been shown to be effective in reducing pain in human clinical trials, with a favorable safety profile. This compound has the potential to provide a new treatment option for patients suffering from chronic pain, particularly those with neuropathic pain.

Propriétés

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-3-27-15-9-7-14(8-10-15)24-18(21-22-23-24)12-20-19(25)13-28-17-6-4-5-16(11-17)26-2/h4-11H,3,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTUPCYKQDVVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.